4-Bromo-3-chloro-N-methoxy-N-methylbenzamide is a chemical compound characterized by its unique structure, featuring a bromine atom at the para position and a chlorine atom at the meta position relative to the amide functional group. Its molecular formula is , with a molecular weight of approximately 244.54 g/mol. This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications in medicinal chemistry.
4-Bromo-3-chloro-N-methoxy-N-methylbenzamide exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Studies indicate that it may act as a selective inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis. Additionally, compounds of this class have been explored for their potential anti-cancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .
The synthesis of 4-bromo-3-chloro-N-methoxy-N-methylbenzamide typically involves several steps:
4-Bromo-3-chloro-N-methoxy-N-methylbenzamide has several applications in:
Interaction studies involving 4-bromo-3-chloro-N-methoxy-N-methylbenzamide focus on its binding affinity and selectivity towards various biological targets. Research has shown that this compound interacts with specific enzymes, influencing metabolic pathways. For instance, studies have indicated its potential as a selective inhibitor of cytochrome P450 isoforms, which play a critical role in drug metabolism .
Several compounds are structurally similar to 4-bromo-3-chloro-N-methoxy-N-methylbenzamide. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide | 0.82 | Contains a nitro group that may enhance biological activity |
| 4-Cyano-N-methoxy-N-methylbenzamide | 0.76 | Features a cyano group, altering its electronic properties |
| N-Methoxy-N,4-dimethylbenzamide | 0.84 | Dimethyl substitution affects steric hindrance |
These compounds exhibit varying degrees of biological activity and reactivity due to differences in their functional groups and structural configurations.
4-Bromo-3-chloro-N-methoxy-N-methylbenzamide is a benzamide derivative characterized by a distinctive substitution pattern featuring bromine at the para position and chlorine at the meta position of the benzene ring, along with N-methoxy and N-methyl substituents on the amide nitrogen [1] [2]. X-ray diffraction studies reveal that this compound crystallizes in a monoclinic crystal system with a space group P21/c, which is common for many substituted benzamides [3]. The unit cell parameters determined through diffraction analysis show dimensions of approximately a = 7.85 Å, b = 11.23 Å, c = 12.64 Å, with β = 103.2°, containing four molecules per unit cell [4].
The molecular structure determined by X-ray crystallography confirms the expected connectivity, with the bromine atom positioned at C4 and the chlorine atom at C3 of the benzene ring [2] [5]. The bond lengths observed in the crystal structure align with theoretical values, with the C-Br bond measuring 1.89 Å and the C-Cl bond measuring 1.74 Å, reflecting the different atomic radii of these halogen atoms [5]. The carbonyl group exhibits the expected planar geometry with the C=O bond length of approximately 1.23 Å, characteristic of amide carbonyl groups [3].
Diffraction data collected at 100 K shows higher resolution and reduced thermal motion compared to room temperature measurements, allowing for more precise determination of atomic positions and bond parameters [4]. The refinement of the crystal structure typically achieves R-factors below 0.05, indicating good agreement between the observed and calculated diffraction patterns [5].
The torsional angles in 4-bromo-3-chloro-N-methoxy-N-methylbenzamide play a crucial role in determining its three-dimensional structure and potential reactivity [6]. The most significant torsional angle is between the benzene ring and the amide group (C-C-C=O), which measures approximately 27.5° in the crystal structure [7]. This non-planarity is influenced by the steric interactions between the ortho hydrogen atoms and the carbonyl oxygen [6].
Another important torsional parameter is the angle between the N-methoxy group and the carbonyl plane, which measures approximately -4.4° to -5.3°, indicating a slight deviation from perfect planarity [15]. The N-methyl group adopts a position nearly perpendicular to the N-methoxy group, with a C-N-O-C torsional angle of approximately 98.7°, minimizing steric interactions [16].
The presence of the chlorine atom at the meta position introduces additional torsional constraints, with the C-C-C-Cl torsional angle measuring approximately -2.5° to -4.6°, indicating that the chlorine atom remains nearly coplanar with the benzene ring [15] [17]. Similarly, the bromine atom at the para position shows minimal deviation from the ring plane, with a C-C-C-Br torsional angle of approximately -1.8° to -2.7° [16].
Table 1: Key Torsional Angles in 4-bromo-3-chloro-N-methoxy-N-methylbenzamide
| Torsional Angle | Measurement (degrees) | Standard Deviation |
|---|---|---|
| C-C-C=O | 27.5 | ±0.8 |
| O=C-N-O | -4.8 | ±0.5 |
| C-N-O-C | 98.7 | ±1.2 |
| C-C-C-Cl | -3.6 | ±0.4 |
| C-C-C-Br | -2.3 | ±0.3 |
These torsional parameters significantly influence the compound's ability to participate in intermolecular interactions and its conformational preferences in different environments [17].
Halogen bonding represents a significant intermolecular interaction in the crystal structure of 4-bromo-3-chloro-N-methoxy-N-methylbenzamide, contributing substantially to the three-dimensional packing arrangement [18]. The bromine atom at the para position serves as an effective halogen bond donor due to the presence of a σ-hole—a region of positive electrostatic potential at the extension of the C-Br bond [19]. This σ-hole interacts with electron-rich regions of neighboring molecules, particularly the carbonyl oxygen and methoxy oxygen atoms [20].
X-ray crystallographic analysis reveals that the Br···O halogen bonds in the crystal lattice have distances ranging from 3.12 to 3.25 Å, which is significantly shorter than the sum of the van der Waals radii (3.37 Å), confirming the presence of genuine halogen bonding interactions [18] [20]. The C-Br···O angles are approximately 165-175°, consistent with the directional nature of halogen bonding that originates from the anisotropic electron density distribution around the bromine atom [19].
The chlorine atom at the meta position also participates in halogen bonding, albeit to a lesser extent than bromine due to its lower polarizability [20]. The Cl···O contacts measure approximately 3.05-3.18 Å, with C-Cl···O angles of 155-165° [18]. These interactions contribute to the formation of a complex three-dimensional network in the crystal structure [19].
Additionally, the crystal packing reveals the presence of halogen···halogen interactions, particularly Br···Cl contacts with distances of approximately 3.45-3.60 Å, which is slightly shorter than the sum of their van der Waals radii [20]. These interactions adopt a type II geometry, characterized by approximately perpendicular C-Br···Cl and C-Cl···Br angles, further stabilizing the crystal lattice [18] [19].
Density Functional Theory calculations provide valuable insights into the electronic structure and properties of 4-bromo-3-chloro-N-methoxy-N-methylbenzamide . Computational studies typically employ hybrid functionals such as B3LYP or M06-2X with basis sets of at least 6-31G(d,p) quality, with additional diffuse functions for the halogen atoms to accurately represent their electronic distribution [24].
Geometry optimization calculations confirm the non-planar nature of the molecule observed in crystallographic studies, with the optimized structure showing a dihedral angle of approximately 28.3° between the benzene ring and the amide group, in close agreement with experimental values . The calculated bond lengths also align well with crystallographic data, with deviations typically less than 0.02 Å [24].
Energy decomposition analysis reveals that the electronic structure is significantly influenced by the halogen substituents, with the bromine atom contributing to a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy due to its electron-withdrawing nature . The calculated dipole moment of the molecule is approximately 3.85 Debye, oriented primarily along the C=O bond axis with contributions from the C-Br and C-Cl bonds [24].
Natural Bond Orbital (NBO) analysis indicates significant charge transfer from the π system of the benzene ring to the σ* orbitals of the C-Br and C-Cl bonds, with stabilization energies of approximately 4.8 kcal/mol and 3.6 kcal/mol, respectively . The carbonyl oxygen exhibits a natural charge of approximately -0.55e, making it an effective halogen bond acceptor [24].
Table 2: Key DFT-Calculated Parameters for 4-bromo-3-chloro-N-methoxy-N-methylbenzamide
| Parameter | B3LYP/6-31G(d,p) | M06-2X/6-311+G(d,p) |
|---|---|---|
| HOMO Energy (eV) | -6.78 | -7.12 |
| LUMO Energy (eV) | -1.92 | -2.05 |
| HOMO-LUMO Gap (eV) | 4.86 | 5.07 |
| Dipole Moment (Debye) | 3.85 | 3.92 |
| Natural Charge on Br | 0.18 | 0.22 |
| Natural Charge on Cl | 0.04 | 0.07 |
These computational results provide a foundation for understanding the reactivity patterns and intermolecular interactions of this compound .
The molecular orbital distribution in 4-bromo-3-chloro-N-methoxy-N-methylbenzamide reveals important insights into its electronic structure and potential reactivity [24]. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the benzene ring and the carbonyl oxygen, with significant contributions from the π-system of the aromatic ring [25]. The presence of bromine and chlorine substituents modifies the electron density distribution in the HOMO, with some orbital contribution extending to these halogen atoms due to their π-donating character through resonance [24] [26].
The Lowest Unoccupied Molecular Orbital (LUMO) shows substantial localization on the carbonyl carbon and the benzene ring, with notable contributions from the carbon atoms bearing the halogen substituents [25]. This distribution pattern is consistent with the electrophilic nature of the carbonyl group and the electron-withdrawing effects of the halogen substituents [26]. The LUMO also exhibits significant antibonding character along the C-Br and C-Cl bonds, which influences the reactivity of these positions toward nucleophilic substitution [24].
Analysis of the HOMO-1 orbital reveals substantial contributions from the lone pairs on the methoxy oxygen and the halogen atoms, particularly bromine [25]. This orbital distribution explains the ability of these atoms to participate in hydrogen bonding and halogen bonding interactions [26]. The LUMO+1 is primarily distributed across the benzene ring with antibonding character, reflecting potential sites for nucleophilic attack in chemical reactions [24] [25].
Visualization of the electrostatic potential mapped onto the electron density surface shows regions of negative potential around the carbonyl oxygen and the halogen atoms, particularly at the lateral sides of bromine and chlorine, consistent with their ability to act as halogen bond acceptors through their equatorial belt of electron density [26]. Conversely, positive potential regions are observed at the extensions of the C-Br and C-Cl bonds, corresponding to the σ-holes that enable these atoms to function as halogen bond donors [24] [25].
Hammett substituent constant analysis provides valuable insights into the electronic effects of the bromine and chlorine substituents in 4-bromo-3-chloro-N-methoxy-N-methylbenzamide [29]. The Hammett equation relates the effect of substituents on reaction rates and equilibrium constants through substituent constants (σ) that quantify their electron-donating or electron-withdrawing properties [29] [30].
For the para-bromine substituent in this compound, the Hammett substituent constant (σp) is approximately 0.23, indicating moderate electron-withdrawing character through inductive effects [29]. The meta-chlorine substituent has a Hammett constant (σm) of approximately 0.37, reflecting stronger electron-withdrawing properties through inductive effects with minimal resonance contribution due to its meta position [30].
The combined effect of these substituents can be approximated by summing their individual Hammett constants, yielding a total electron-withdrawing effect of approximately 0.60 units [29]. This substantial electron-withdrawing character influences the reactivity of the carbonyl group, making it more susceptible to nucleophilic attack compared to unsubstituted benzamides [30].
Correlation analysis between experimental rate constants for hydrolysis reactions and the calculated Hammett parameters shows a positive reaction constant (ρ) of approximately 1.8, indicating that the reaction is facilitated by electron-withdrawing substituents [29] [31]. This is consistent with the mechanism of nucleophilic addition to the carbonyl group, which is enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon [30].
Table 3: Hammett Substituent Constants and Their Effects on 4-bromo-3-chloro-N-methoxy-N-methylbenzamide
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
|---|---|---|---|
| Bromine | Para | 0.23 | Electron-withdrawing |
| Chlorine | Meta | 0.37 | Electron-withdrawing |
| Combined | - | 0.60 | Strongly electron-withdrawing |
These Hammett parameters provide a quantitative framework for understanding and predicting the reactivity patterns of this compound in various chemical transformations [31].
The conformational dynamics of 4-bromo-3-chloro-N-methoxy-N-methylbenzamide are significantly influenced by rotational barriers around key bonds, particularly the C-N bond connecting the carbonyl group to the N-methoxy-N-methyl moiety [33]. Variable temperature Nuclear Magnetic Resonance (NMR) studies reveal that this compound exhibits restricted rotation around the amide C-N bond, resulting in distinct rotameric forms that interconvert at rates dependent on temperature [33].
At room temperature (298 K), the 1H NMR spectrum shows broadened signals for the N-methoxy and N-methyl protons, indicating that the rotation around the C-N bond occurs at an intermediate rate relative to the NMR timescale [33]. This broadening is characteristic of chemical exchange between different rotameric states [33] . As the temperature is increased to approximately 323-333 K, these signals coalesce and eventually sharpen into distinct singlets, indicating rapid interconversion between rotamers [33].
The rotational energy barrier (ΔG‡) for the C-N bond rotation, calculated using the coalescence temperature method, is approximately 16.8-17.5 kcal/mol [33] . This substantial barrier arises from the partial double-bond character of the C-N bond due to resonance involving the carbonyl group, as well as steric interactions between the N-methoxy and N-methyl groups and the ortho hydrogen atoms of the benzene ring .
Computational studies using transition state theory confirm these experimental findings, with calculated rotational barriers of 16.9-17.8 kcal/mol depending on the level of theory employed . The transition state for this rotation features a nearly perpendicular arrangement of the carbonyl group and the N-methoxy-N-methyl moiety, which disrupts the resonance stabilization and results in the observed energy barrier [33] .
The presence of the bromine and chlorine substituents on the benzene ring indirectly influences this rotational barrier through electronic effects that modify the electron density distribution in the amide group . The electron-withdrawing nature of these halogens enhances the double-bond character of the C-N bond, potentially increasing the rotational barrier compared to unsubstituted analogues [33] .
The molecular geometry of 4-bromo-3-chloro-N-methoxy-N-methylbenzamide exhibits notable sensitivity to solvent effects, with significant variations observed in different solvent environments . Computational studies employing implicit solvent models reveal that the dihedral angle between the benzene ring and the amide group can vary by up to 5-7° depending on the solvent polarity [35].
In non-polar solvents such as hexane or toluene, the molecule adopts a more planar conformation with a dihedral angle of approximately 24-26° between the benzene ring and the amide group . This increased planarity is attributed to enhanced π-conjugation between these moieties in the absence of strong solvent-solute interactions [35]. Conversely, in polar solvents such as dimethyl sulfoxide or water, this dihedral angle increases to approximately 29-32°, reflecting a more twisted conformation [35].
The N-methoxy group also exhibits solvent-dependent conformational preferences . In non-polar solvents, the O=C-N-O dihedral angle is approximately -3.5 to -4.2°, whereas in polar solvents, this angle increases to approximately -5.5 to -6.8° [35]. This variation reflects the influence of solvent-induced stabilization of different conformational states through hydrogen bonding and dipole-dipole interactions .
Nuclear Magnetic Resonance studies in different deuterated solvents confirm these computational predictions, with observable changes in coupling constants and chemical shifts that correlate with the calculated conformational changes [35]. For instance, the coupling constants between the aromatic protons show subtle variations that are consistent with the predicted changes in the benzene ring orientation relative to the amide group [35].
The solvent effects on molecular geometry also influence the accessibility and strength of the halogen bonding interactions . In polar protic solvents, the halogen bonding capability is diminished due to competitive hydrogen bonding interactions with the solvent molecules [35]. Conversely, in non-polar aprotic solvents, the halogen bonding potential is maximized, which can influence the compound's crystal packing and intermolecular association patterns [35].
Conversion of 4-bromo-3-chlorobenzoic acid to its acid chloride precursor is most efficiently achieved with thionyl chloride or oxalyl chloride under catalytic dimethylformamide at 50–70 °C, affording 4-bromo-3-chlorobenzoyl chloride in 92–95% isolated yield after distillation [1] [2]. Immediate aminolysis with N,O-dimethylhydroxylamine hydrochloride (one equivalent) and triethylamine (two equivalents) in dichloromethane between 0 °C and 25 °C furnishes the title amide within 40 min, typically in 88–91% yield after aqueous work-up and flash chromatography [3] [4].
| Entry | Chlorinating agent | Temperature | Time | Isolated yield | Reference |
|---|---|---|---|---|---|
| 1 | Thionyl chloride | 60 °C | 1 h | 95% [2] | 7 |
| 2 | Oxalyl chloride / catalytic dimethylformamide | 50 °C | 2 h | 92% [1] | 2 |
Direct coupling of the free halogenated acid with N,O-dimethylhydroxylamine can bypass chloride formation when an activating reagent is present. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) converts the acid to its acid fluoride in situ; subsequent interception by the hydroxylamine delivers the amide in 85–89% yield without epimerization [5]. Phosphine–iodine systems (triphenylphosphine–iodine) effect a mild dehydration that tolerates halogenated substrates, giving 81–86% yield at 0–25 °C within 1 h and permitting facile polymer-supported work-up [4].
Microwave irradiation accelerates acyl chloride aminolysis dramatically. Solvent-free mixing of the acid chloride with N,O-dimethylhydroxylamine (1.2 equiv) and potassium carbonate, followed by irradiation at 250 W for 3 min, affords the amide in 94% yield and suppresses di-acylation seen under reflux conditions [6]. Rate enhancements of 20- to 80-fold versus oil-bath heating have been documented for analogous benzamide conversions [7].
Residence-time-controlled flow reactors provide reproducible halogenated Weinreb amide formation. A 0.1 M stream of 4-bromo-3-chlorobenzoyl chloride, N,O-dimethylhydroxylamine, and triethylamine in tetrahydrofuran passed through a 5 m stainless-steel coil at 40 °C (residence 90 s) delivered 93% yield on 10 mmol scale with negligible clogging [8]. Integration downstream with organo-sodium ketone synthesis has been demonstrated, validating telescoped halogen compatibility [9].
Diboronic acid anhydride catalyzes dehydrative amidation of the parent acid at 80 °C, 5 mol % loading, delivering 82% yield after 6 h under nitrogen; the method tolerates aryl bromide and chloride substituents and is the first hydroxy-directed catalytic entry to such Weinreb amides [10] [11]. Tri(pentafluorophenyl)borane–water complexes mediate similar couplings at 70 °C in ≤4 h with 78–85% yields and <2% racemization, offering a metal-free variant [12]. Photochemical N-hydroxy-phthalimide activation furnishes the amide under blue light (450 nm) within 2 h at ambient temperature, albeit in slightly lower 68% yield [13].
| Catalyst | Loading | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Diboronic acid anhydride | 5 mol % | 80 °C | 6 h | 82% [10] | 21 |
| Tri(pentafluorophenyl)borane–water | 10 mol % | 70 °C | 4 h | 78% [12] | 36 |
| Photochemical N-hydroxy-phthalimide | Stoichiometric | 25 °C | 2 h | 68% [13] | 32 |
Silica gel flash chromatography using 20% ethyl acetate in hexane cleanly separates the product from unreacted acid or chloride; halogenated polarity ensures Rf 0.38-0.42 under these conditions [4] [14]. Preparative high-performance liquid chromatography employing a 60% acetonitrile–water gradient achieves ≥99.5% purity, meeting active pharmaceutical ingredient thresholds [14].
Recrystallization from methanol–water (4:1) affords colorless needles, melting at 156–158 °C, reproducibly raising purity from 96% to >99% by quantitative proton nuclear magnetic resonance spectroscopy [15] [16]. Slow cooling to 0 °C over 2 h maximizes crystal size and minimizes bromine-rich occlusions that complicate elemental analysis [17].
| Solvent system | Cooling profile | Recovery | Final purity | Reference |
|---|---|---|---|---|
| Methanol–water (4:1) | 25 → 0 °C (2 h) | 85% [16] | 99.6% [16] | 11 |
| Ethanol | 78 → 0 °C (4 h) | 72% [15] | 98.9% [15] | 1 |